
Hydroxy Cerivastatin Sodium Salt
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Overview
Description
Hydroxy Cerivastatin Sodium Salt is a synthetic statin, a class of drugs used to lower cholesterol levels in the blood. It is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is particularly effective in reducing low-density lipoprotein cholesterol and triglycerides, making it valuable in the treatment of hypercholesterolemia and mixed dyslipidemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy Cerivastatin Sodium Salt is synthesized through a multi-step process involving the formation of a pyridine derivative. The key steps include the demethylation of the benzylic methyl ether moiety and the stereoselective hydroxylation of the 6-isopropyl substituent . The synthesis typically involves the use of cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to catalyze these reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Cerivastatin Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites such as M-1 and M-23.
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes (CYP2C8 and CYP3A4) are commonly used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include the metabolites M-1 and M-23, which retain similar inhibitory activity against hydroxymethylglutaryl-coenzyme A reductase as the parent compound .
Scientific Research Applications
Treatment of Hyperlipidemia
Hydroxy Cerivastatin Sodium Salt has been extensively studied for its efficacy in managing hyperlipidemia, particularly in patients with primary hypercholesterolemia and mixed dyslipidemia.
- Efficacy : Clinical trials have demonstrated that cerivastatin significantly reduces low-density lipoprotein cholesterol (LDL-C) levels. In a multicenter analysis involving over 2,700 patients, cerivastatin at doses ranging from 0.025 to 0.4 mg/day resulted in a dose-dependent reduction in LDL-C by 14.2% to 36.1% compared to placebo .
- Safety Profile : The safety and tolerability of this compound have been favorable. Adverse effects were comparable to those observed with placebo treatments, with less than 1% of patients experiencing clinically significant increases in liver enzymes or creatine phosphokinase levels .
Combination Therapy
Research indicates that this compound can be effectively used in combination with fibrates for enhanced lipid-lowering effects. A patent describes the combination therapy involving cerivastatin and fibrates, highlighting its effectiveness in treating dyslipidemia and reducing LDL levels while allowing for lower dosages of both medications .
Pharmacokinetics and Metabolism
This compound is metabolized primarily by cytochrome P450 2C8 enzymes. Variations in these enzymes can affect drug metabolism and patient response to treatment . Studies have shown that genetic polymorphisms in CYP2C8 can lead to altered pharmacokinetics and increased risk of adverse effects such as myopathy or rhabdomyolysis .
Efficacy in Specific Populations
A study focused on patients with type IIb hypercholesterolemia showed that treatment with this compound not only lowered total cholesterol but also improved biliary lipid metabolism without worsening lithogenicity .
- Study Design : Twenty-one patients received cerivastatin for 12 weeks after an initial placebo phase.
- Results : Significant reductions in serum total cholesterol were observed, confirming the drug's efficacy while maintaining biliary health.
Long-term Safety Monitoring
Another case analysis involved monitoring over 1,000 patients treated with this compound for up to one year, focusing on long-term safety outcomes and adverse event reporting . The findings indicated a low incidence of severe adverse effects, reinforcing its safety profile for chronic use.
Data Tables
Mechanism of Action
Hydroxy Cerivastatin Sodium Salt exerts its effects by competitively inhibiting hydroxymethylglutaryl-coenzyme A reductase, the enzyme responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of cholesterol . This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of low-density lipoprotein receptors, and increased uptake of low-density lipoprotein cholesterol from the circulation .
Comparison with Similar Compounds
Similar Compounds
- Fluvastatin
- Atorvastatin
- Rosuvastatin
Uniqueness
Hydroxy Cerivastatin Sodium Salt is unique due to its high potency and effectiveness at low doses. It has a lower risk of drug-drug interactions compared to other statins, as it is metabolized by multiple cytochrome P450 enzymes, reducing the likelihood of metabolic inhibition .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing Hydroxy Cerivastatin Sodium Salt to ensure reproducibility?
- Answer : Synthesis should follow validated protocols for statin derivatives, emphasizing purity control via HPLC (≥95% purity) and structural confirmation using NMR (1H, 13C) and high-resolution mass spectrometry. For novel derivatives, include detailed crystallization conditions and solvent systems. Characterization should adhere to guidelines for reporting salt hydrates, including thermogravimetric analysis (TGA) for water content quantification .
Q. How can researchers optimize cell-based assays to evaluate Hydroxy Cerivastatin’s HMG-CoA reductase inhibition?
- Answer : Use hepatocyte or macrophage cell lines (e.g., HepG2, THP-1) with standardized protocols:
- Pre-incubate cells with 0.1–10 µM Hydroxy Cerivastatin for 24–48 hours.
- Quantify HMG-CoA reductase activity via NADPH consumption assays or LC-MS/MS measurement of mevalonate pathway intermediates (e.g., farnesyl pyrophosphate) .
Q. What analytical techniques are critical for assessing Hydroxy Cerivastatin’s stability under varying pH and temperature conditions?
- Answer : Perform accelerated stability studies using:
- Reverse-phase HPLC with UV detection (λ = 240–260 nm) to monitor degradation products.
- Mass spectrometry to identify hydrolysis byproducts (e.g., lactone forms).
- pH-dependent solubility profiles (e.g., phosphate-buffered saline at pH 2.0, 7.4, and 9.0) .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data on Hydroxy Cerivastatin’s drug interactions (e.g., with fibrates) be resolved?
- Answer : Design crossover studies in relevant models (e.g., humanized CYP3A4 transgenic mice) to isolate CYP450-mediated interactions. For gemfibrozil, monitor glucuronidation inhibition via UGT1A1/1A3 activity assays. Contrast with fenofibrate using pharmacokinetic parameters (AUC, Cmax) and hepatic transporter (OATP1B1) inhibition assays .
Q. What experimental models best capture Hydroxy Cerivastatin’s pleiotropic effects on macrophage proteostasis and plaque stability?
- Answer : Utilize human-induced pluripotent stem cell-derived macrophages (hiPSC-MCs) treated with 1–10 µM Hydroxy Cerivastatin. Assess:
- Protein synthesis via SUnSET assay (puromycin incorporation).
- Isoprenoid depletion using LC-MS/MS quantification of geranylgeranyl pyrophosphate (GGPP).
- Matrix metalloproteinase-9 (MMP-9) secretion via ELISA .
Q. How should researchers address batch-to-batch variability in Hydroxy Cerivastatin’s bioactivity across preclinical studies?
- Answer : Implement quality control beyond HPLC purity:
- Quantify salt content via ion chromatography.
- Standardize solubility using dynamic light scattering (DLS) for particle size distribution.
- Validate bioactivity in a reference cell line (e.g., IC50 consistency in HMG-CoA reductase inhibition assays) .
Q. What statistical approaches are recommended for reconciling discrepancies between in vitro and in vivo efficacy data?
- Answer : Apply hierarchical Bayesian modeling to integrate in vitro IC50 values with in vivo pharmacokinetic parameters (e.g., tissue distribution, half-life). Use sensitivity analysis to identify confounding variables (e.g., plasma protein binding, metabolic clearance) .
Q. Methodological Guidance for Contradictory Findings
Q. How to resolve inconsistencies in Hydroxy Cerivastatin’s reported mitochondrial toxicity thresholds?
- Answer : Standardize assay conditions:
- Use Seahorse XF Analyzers for real-time mitochondrial respiration (OCR/ECAR) in primary cardiomyocytes.
- Control for statin lipophilicity by comparing Cerivastatin with hydrophilic analogs (e.g., rosuvastatin).
- Include rescue experiments with mevalonate (200 µM) or coenzyme Q10 .
Q. What protocols mitigate variability in salt form characterization across research groups?
- Answer : Adopt the ICH Q6A guidelines for polymorph screening:
Properties
CAS No. |
189060-31-9 |
---|---|
Molecular Formula |
C26H34FNNaO6 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-[(2S)-1-hydroxypropan-2-yl]-5-(methoxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/b10-9+;/t16-,19-,20-;/m1./s1 |
InChI Key |
TUYBKPRGKCUDGR-ZZDRRHRHSA-N |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Isomeric SMILES |
C[C@H](CO)C1=NC(=C(C(=C1COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C(C)C.[Na] |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] |
Synonyms |
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-(methoxymethyl)-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; M-23 Metabolite; |
Origin of Product |
United States |
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